Butyl lactate synthesis and characterization for research applications
Butyl lactate synthesis and characterization for research applications
An In-depth Technical Guide to the Synthesis and Characterization of Butyl Lactate for Research Applications
Introduction
Butyl lactate (C₇H₁₄O₃) is an ester of lactic acid and n-butanol, recognized for its utility as a green, high-boiling point solvent.[1][2] It is a colorless, stable liquid with a mild, pleasant odor.[3][4] Due to its favorable properties, including biodegradability and miscibility with many organic solvents, butyl lactate finds extensive application in the coatings, paints, inks, food, cosmetic, and pharmaceutical industries.[1][2][5] In research and drug development, it is used as a solvent, a co-surfactant in microemulsions, and in the synthesis of nanoparticles.[3][5] This guide provides a comprehensive overview of the primary synthesis routes and characterization techniques for butyl lactate for researchers, scientists, and drug development professionals.
Synthesis of Butyl Lactate
The most common method for synthesizing butyl lactate is the direct esterification of lactic acid with n-butanol. Other notable methods include enzymatic synthesis and transesterification.
Esterification of Lactic Acid with n-Butanol
This reaction involves heating lactic acid and n-butanol in the presence of an acid catalyst. To drive the equilibrium towards the product, water is continuously removed, often through azeotropic distillation using an entrainer like cyclohexane or toluene.[6][7][8]
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Caption: General workflow for the synthesis of butyl lactate via esterification.
Experimental Protocol: Esterification with NaHSO₄ Catalyst
This protocol is adapted from a study optimizing esterification conditions using Response Surface Methodology (RSM).[6][9]
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Materials: Lactic acid, n-butanol, sodium bisulfate (NaHSO₄) as a catalyst, and cyclohexane as a water entrainer.
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Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
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Procedure:
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Charge the flask with lactic acid, n-butanol, and cyclohexane. A highly efficient molar ratio is 5:1 for n-butanol to lactic acid and 1:1 for cyclohexane to lactic acid.[6][9]
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Add the NaHSO₄ catalyst. An optimal catalyst loading is 1.5% of the total reactant weight.[6][9]
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Heat the mixture to reflux and maintain for approximately 3 hours, continuously removing the water collected in the Dean-Stark trap.[6][9]
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After the reaction is complete, cool the mixture to room temperature.
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-
Purification:
Synthesis Data
The yield of butyl lactate is highly dependent on the reaction conditions, including the molar ratio of reactants, catalyst type and concentration, temperature, and reaction time.
| Catalyst | Reactant Ratio (Butanol:Lactic Acid) | Conditions | Yield / Conversion | Reference(s) |
| NaHSO₄ | 5:1 | 3h, Reflux, 1.5% catalyst, Cyclohexane entrainer | 99.8% Yield | [6][9] |
| Active Argil Supported | 1.8:1 | 4h, Reflux, Toluene entrainer | 98.6% Yield | [8] |
| H₂SO₄ | 2.5:1 | 2h at 100°C, then 2h water separation | ~74.6% Yield | [11] |
| PW₁₁Cu(H₂O) | 2:1 | 2h at 105°C, 0.125g catalyst, Cyclohexane entrainer | 85.9% Conversion | [12] |
| Amberlyst-15 | 2:1 | 8h at 100°C, 10% w/w catalyst | ~85% Conversion | [7] |
Characterization of Butyl Lactate
Proper characterization is crucial to confirm the identity, purity, and quality of the synthesized butyl lactate. This involves a combination of spectroscopic, chromatographic, and physical property measurements.
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Caption: Workflow for the analytical characterization of synthesized butyl lactate.
Spectroscopic Characterization
NMR spectroscopy is used to elucidate the molecular structure of butyl lactate.
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¹H NMR: Provides information on the number and types of protons. A typical spectrum in CDCl₃ shows distinct signals for the methyl, methylene, and methine protons.[13]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |
| -CH(OH)-CH ₃ | ~1.23 | Doublet (d) | ~6.8 | [13] |
| -O-CH₂-CH₂-CH ₂-CH₃ | ~1.40 | Sextet | - | - |
| -O-CH₂-CH ₂-CH₂-CH₃ | ~1.62 | Quintet | - | - |
| -CH (OH)- | ~4.04 | Quartet (q) | ~6.8 | [13] |
| -O-CH ₂- | ~4.15 | Triplet (t) | - | - |
| -CH ₃ | ~0.82 | Triplet (t) | ~6.8 | [13] |
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¹³C NMR: Provides information on the carbon skeleton.
IR spectroscopy identifies the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |
| O-H (Alcohol) | 3200 - 3600 | Broad peak, indicates hydroxyl group | [14][15] |
| C-H (Alkane) | 2850 - 3000 | Sharp peaks, indicates sp³ C-H stretching | [14][15] |
| C=O (Ester) | ~1735 | Strong, sharp peak, indicates ester carbonyl stretch | [14][15] |
| C-O (Ester/Alcohol) | 1000 - 1300 | Strong peaks, indicates C-O stretching | [14][15] |
Chromatographic Analysis
GC is the primary method for assessing the purity of butyl lactate and quantifying any residual starting materials or byproducts.
Experimental Protocol: GC-FID Analysis
This protocol is based on the OSHA method for butyl lactate analysis.[16]
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Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
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Column: A 60-m x 0.32-mm i.d. Rtx-volatiles column with a 1.5 µm film thickness is suitable.[16]
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Sample Preparation: Prepare a stock standard by diluting a known quantity of butyl lactate in a desorbing solution (e.g., 95/5 (v/v) methylene chloride/methanol).[16]
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GC Conditions:
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Analysis: Run the prepared sample and analyze the resulting chromatogram. The peak corresponding to butyl lactate can be identified by its retention time compared to a standard. Purity is determined by the relative area of the butyl lactate peak.
Physical Properties
Measurement of physical constants provides a straightforward method for identity confirmation and quality control.
| Property | Value | Reference(s) |
| Molecular Weight | 146.18 g/mol | [1][4] |
| Boiling Point | ~188 °C | [1][2] |
| Melting Point | -43 °C | [4][5] |
| Density | 0.974 - 0.984 g/mL at 20°C | [1][2] |
| Refractive Index | 1.419 - 1.426 at 20°C | [1][4] |
| Flash Point | ~71 °C (168 °F) | [2][3][4] |
| Solubility | Slightly soluble in water; miscible with most organic solvents | [2][3] |
| Appearance | Clear, colorless liquid | [2][4] |
Conclusion
This guide outlines the essential methodologies for the synthesis and characterization of butyl lactate for research purposes. The direct esterification of lactic acid with n-butanol remains the most prevalent and high-yielding synthetic route. A comprehensive characterization, employing NMR and IR spectroscopy for structural verification and GC for purity assessment, is critical to ensure the quality of the final product. The data and protocols presented herein serve as a valuable resource for researchers requiring high-purity butyl lactate for their applications.
References
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology | Scientific.Net [scientific.net]
- 10. CN103102269A - Preparation method of high purity butyl lactate - Google Patents [patents.google.com]
- 11. CN115073290A - Method for preparing butyl butyryl lactate with high yield without additional wastewater - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
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